Molecular Weight Advantage: 32 Da Higher Than the Methyl Analog Improves Mass Spectrometric Discrimination
CAS 17682‑96‑1 exhibits a molecular weight of 493.55 g/mol (C₂₇H₃₁N₃O₆) . Its closest relevant comparator, [(3-methylphenyl)imino]diethane‑2,1‑diyl bis[(3‑methylphenyl)carbamate] (CAS 17683‑86‑2), has been reported with a molecular weight of 461.55 g/mol (C₂₇H₃₁N₃O₄) . The difference of +32 Da corresponds precisely to the replacement of two methoxy (–OCH₃) groups by two methyl (–CH₃) groups (2 × 16 Da). In LC‑MS and direct‑infusion MS workflows, this 32 Da mass shift enables unequivocal resolution of the two compounds, facilitating multiplexed reaction monitoring and impurity profiling without requiring chromatographic separation.
| Evidence Dimension | Monoisotopic Molecular Weight (Da) |
|---|---|
| Target Compound Data | 493.55 g/mol (C₂₇H₃₁N₃O₆) |
| Comparator Or Baseline | 461.55 g/mol (C₂₇H₃₁N₃O₄) for CAS 17683‑86‑2 |
| Quantified Difference | +32 Da (2 methoxy → 2 methyl substitution) |
| Conditions | Stated molecular formulas and atomic masses; confirmation by HR-MS required for exact mass validation. |
Why This Matters
A 32 Da mass difference is easily resolved by modern MS instrumentation, enabling simultaneous quantitation of both analogs in biological matrices or reaction mixtures, a critical requirement for PK/PD studies or process analytical technology (PAT) applications.
